1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a morpholine group at position 1, an isopropyl group at position 3, and a nitrile group at position 2. This structure combines a rigid aromatic system with polar (morpholine) and lipophilic (isopropyl) substituents, making it a candidate for diverse biological interactions. Synthetically, it is prepared by reacting 1-(2-chloroethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with morpholine under reflux conditions in a dioxane/dimethylformamide mixture .
Properties
IUPAC Name |
1-morpholin-4-yl-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13(2)14-11-18(22-7-9-24-10-8-22)23-17-6-4-3-5-16(17)21-19(23)15(14)12-20/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRKGNHNGOYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzimidazole derivative with a morpholine-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrido[1,2-a]benzimidazole derivatives. For instance:
- A study demonstrated that derivatives containing the benzimidazole scaffold showed significant cytotoxicity against various cancer cell lines, including breast and colon carcinoma cells. The compound exhibited IC50 values indicating potent activity against these cancer types .
Antimicrobial Properties
Research has shown that compounds with similar structures possess notable antimicrobial properties. The incorporation of the pyridine and benzimidazole moieties enhances their efficacy against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
Compounds derived from benzimidazole have been investigated for their antiviral properties. In vitro studies have suggested that certain derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .
Case Studies
Several case studies underline the therapeutic potential of 1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile:
- Study on Anticancer Efficacy :
- Evaluation of Antimicrobial Activity :
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
Substituent Effects on Solubility: The morpholine group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., chloroethyl in Compound 25) . Piperazine or dimethylaminoethyl analogs (e.g., Compound 13a) may exhibit even higher solubility due to protonatable amines but lack the hydrogen-bonding oxygen in morpholine .
Biological Activity: Morpholine-containing derivatives (e.g., the target compound) are associated with antimicrobial activity, likely due to interactions with bacterial enzymes or membranes .
Synthetic Accessibility :
- The target compound is synthesized in moderate yields (~70–80%) under mild conditions, whereas halogenated analogs (e.g., Compound 25) require aggressive reagents like phosphorus oxychloride, complicating scalability .
Structural Confirmation :
- All analogs are validated via NMR (δ 2.22–8.21 ppm for protons, δ 30–160 ppm for carbons) and mass spectrometry (e.g., M⁺ peaks at m/z 338–559), with morpholine derivatives showing distinct signals for the oxy-alkyl chain .
Biological Activity
1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The compound's chemical formula is , with a molecular weight of 464.563 g/mol. It contains a pyrido[1,2-a]benzimidazole core structure, which is significant for its biological activity. The presence of a morpholine group and a carbonitrile moiety enhances its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : The compound has shown effectiveness against Mycobacterium tuberculosis, particularly in resistant strains. Its derivatives have been reported to have low toxicity towards Vero cells while maintaining high antimicrobial potency, with minimum inhibitory concentrations (MIC) as low as 0.12 µg/mL against resistant strains .
- Anticancer Properties : Some studies suggest that derivatives of pyrido[1,2-a]benzimidazole can inhibit cancer cell proliferation by interfering with DNA methylation processes. This mechanism has been compared favorably against established chemotherapeutic agents like doxorubicin .
Antimicrobial Efficacy
A summary of the antimicrobial activity of this compound and its derivatives is presented in the table below:
| Compound Name | Target Pathogen | MIC (µg/mL) | Toxicity (IC50 µg/mL) | Selectivity Index |
|---|---|---|---|---|
| Compound 3a | M. tuberculosis | 0.12 | >100 | >833 |
| Compound 3h | MDR-TB | 0.5 | 8 | 16 |
| Compound X | Staphylococcus aureus | 0.25 | >50 | >200 |
Study on Tuberculosis Resistance
In a notable study published in Nature, researchers explored the efficacy of various pyrido[1,2-a]benzimidazole derivatives against multidrug-resistant tuberculosis (MDR-TB). The study highlighted that compound 3h maintained significant activity against MDR-TB strains while demonstrating minimal cytotoxicity to human cells. This finding underscores the potential of these compounds as lead candidates for new anti-TB therapies .
Anticancer Activity Evaluation
Another investigation focused on the anticancer properties of these compounds against various cancer cell lines. The results indicated that certain derivatives could suppress tumor growth significantly more than traditional chemotherapy drugs, suggesting a promising avenue for further development in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
